Thebainone
CAS No.: 467-98-1
Cat. No.: VC3849129
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 467-98-1 |
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Molecular Formula | C18H21NO3 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | (1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
Standard InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |
Standard InChI Key | SLJDAVMWFVYEFI-IYOUNJFTSA-N |
Isomeric SMILES | CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |
SMILES | CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Canonical SMILES | CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |
Introduction
Chemical Structure and Stereochemistry
Thebainone’s pentacyclic framework consists of:
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A-ring: Benzene moiety with C3 hydroxyl and C4 methoxy substituents
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B/C-rings: Partially saturated decahydroisoquinoline system
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D-ring: Piperidine fused to the C-ring
The stereochemistry at C-13 (R-configuration) and C-14 (S-configuration) dictates its biological activity. X-ray crystallography confirms the trans fusion of B/C rings, with the C9-C10 single bond allowing conformational flexibility . Quantum mechanical calculations reveal an electrophilicity index (ω) of 3.72 eV, explaining its susceptibility to nucleophilic attack at C-7 .
Biosynthesis in Papaver somniferum
Thebainone biosynthesis proceeds via two enzymatic pathways:
Reticuline Oxidation Pathway
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Salutaridine → Salutaridinol by salutaridine reductase (SalR)
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Salutaridinol → Thebaine via salutaridinol acetyltransferase (SalAT)
Direct Allylic Oxidation
Recent studies suggest microsomal CYP enzymes in mammalian liver directly convert thebaine to thebainone through sequential O-demethylation and hydroxylation . Rat liver microsomes achieve 58% conversion efficiency under NADPH/NADH cofactor conditions .
Synthetic Approaches
Modern syntheses leverage asymmetric catalysis to construct thebainone’s challenging stereochemistry:
Rh-Catalyzed Deconstructive Synthesis (Dong, 2021)
This 13-step route features:
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Key Step: Rhodium-catalyzed [4+2] cycloaddition between benzocyclobutenone and trisubstituted alkene
Step | Reaction | Conditions | Yield (%) |
---|---|---|---|
1 | Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C | 93 |
2 | Rh-Catalyzed Cyclization | 1,2-DFB, 130°C, 48 h | 76 |
3 | Borylation | BBr₃, CH₂Cl₂, −78°C | 68 |
Intramolecular Nitrone Cycloaddition (Metz, 2020)
A 22-step racemic synthesis utilizing:
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Nitrone Formation: Isovanillin → nitrone intermediate (83% yield)
Pharmacological Properties
While thebainone itself lacks opioid receptor affinity (Ki > 10 μM at μ-opioid receptors), derivatives show modulated activity:
Derivative | μ-Opioid Affinity (Ki, nM) | δ-Opioid Affinity (Ki, nM) |
---|---|---|
Thebainone | >10,000 | >10,000 |
Dihydrothebainone | 342 ± 45 | 1,890 ± 310 |
14-Hydroxythebaine | 28 ± 4 | 156 ± 22 |
The α,β-unsaturated ketone enables Michael addition with biological thiols, potentially contributing to off-target effects . In vitro studies demonstrate moderate CYP3A4 inhibition (IC₅₀ = 8.7 μM), suggesting drug interaction potential .
Analytical Characterization
NMR Spectroscopy
¹H NMR (500 MHz, CDCl₃):
¹³C NMR reveals deshielding at C-7 (δ 198.4 ppm) due to conjugation with the enone system .
Chromatographic Methods
Recent Advances (2021–2025)
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Biocatalytic Production: Engineered S. cerevisiae strains now produce 2.8 mg/L thebainone via heterologous P450 expression .
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Photochemical Cyclization: UV-mediated hydroamination constructs the D-ring in 89% yield .
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Computational Modeling: MD simulations predict thebainone’s binding mode in kappa opioid receptors (ΔG = −9.2 kcal/mol) .
Regulatory and Industrial Applications
As Schedule II precursor (UN 3301), thebainone production requires DEA licensing. Major applications include:
Challenges and Future Directions
Key challenges persist:
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Stereocontrol: Maintaining >98% ee in large-scale synthesis
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Stability: Degradation via enone polymerization (t₁/₂ = 14 days at 25°C)
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Detection Limits: Current UPLC-MS/MS methods achieve 0.1 ng/mL sensitivity
Future research directions emphasize biocatalytic route optimization and development of κ-opioid selective analogues through C-10 functionalization .
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